1,3-Difluoro-5-(methylsulfanyl)benzene

Conformational analysis NMR spectroscopy Fluorothioanisole

1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7), also known as 3,5-difluorothioanisole or (3,5-difluorophenyl)(methyl)sulfane, is a fluorinated aromatic thioether with the molecular formula C₇H₆F₂S and a molecular weight of 160.18 g·mol⁻¹. The compound belongs to the difluorothioanisole family and features a 1,3,5-trisubstituted benzene core bearing two electron-withdrawing fluorine atoms at the 1- and 3-positions and a methylsulfanyl (-SCH₃) group at the 5-position.

Molecular Formula C7H6F2S
Molecular Weight 160.18
CAS No. 54378-77-7
Cat. No. B2384257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(methylsulfanyl)benzene
CAS54378-77-7
Molecular FormulaC7H6F2S
Molecular Weight160.18
Structural Identifiers
SMILESCSC1=CC(=CC(=C1)F)F
InChIInChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
InChIKeyFUXPOXBGHMSQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7): Compound Class and Core Characteristics for Procurement Evaluation


1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7), also known as 3,5-difluorothioanisole or (3,5-difluorophenyl)(methyl)sulfane, is a fluorinated aromatic thioether with the molecular formula C₇H₆F₂S and a molecular weight of 160.18 g·mol⁻¹ . The compound belongs to the difluorothioanisole family and features a 1,3,5-trisubstituted benzene core bearing two electron-withdrawing fluorine atoms at the 1- and 3-positions and a methylsulfanyl (-SCH₃) group at the 5-position . This specific substitution pattern imparts a characteristic electronic environment that governs its reactivity in nucleophilic aromatic substitution and cross-coupling chemistry, distinguishing it from other difluorothioanisole regioisomers [1].

Why Generic Substitution of 1,3-Difluoro-5-(methylsulfanyl)benzene with Other Difluorothioanisole Isomers Carries Scientific Risk


Difluorothioanisole regioisomers sharing the identical molecular formula (C₇H₆F₂S) and molecular weight are not functionally interchangeable. The relative positions of the two fluorine substituents on the aromatic ring dictate the compound's ground-state conformational preference about the S–C(phenyl) bond, the magnitude of the internal rotational barrier, and the electronic activation/deactivation pattern for subsequent synthetic transformations [1]. The 3,5-difluoro isomer adopts a coplanar ground-state conformation with all heavy atoms in the ring plane, whereas the 2,6-difluoro isomer and 2,3,5,6-tetrafluoro derivatives prefer perpendicular conformations [1]. These conformational differences directly impact long-range spin–spin coupling constants, photoelectron spectral signatures, and the trajectory of nucleophilic attack—meaning that substitution with an incorrect regioisomer can lead to divergent reaction outcomes, altered intermediate geometries, or failed downstream couplings. Additionally, meta-fluorine substituents are known to increase the rotational barrier about the C₍ₚ₂–S bond relative to unsubstituted thioanisole, while para-fluorine substituents decrease it [2]. Selecting the correct regioisomer is therefore a critical procurement decision, not a trivial catalog substitution.

Quantitative Differentiation Evidence for 1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7) Against Closest Analogs


Ground-State Conformational Preference: Coplanar (3,5-Difluoro) vs. Perpendicular (2,6-Difluoro and Tetrafluoro) Determined by Long-Range Spin–Spin Coupling Measurements

In a direct comparative NMR study of fluorothioanisoles, Chmielewski et al. (1993) measured long-range spin–spin coupling constants (⁶J) between the side-chain methyl ¹³C nucleus and the para ring proton (or ¹⁹F nucleus) to assign ground-state conformations about the S–C(phenyl) bond. The 3,5-difluoro compound (our target) exhibits a coplanar ground-state conformation in which all heavy atoms—including the methyl carbon—lie in or near the aromatic ring plane [1]. In marked contrast, the 2,6-difluoro and 2,3,5,6-tetrafluoro derivatives adopt perpendicular conformations with the methyl carbon positioned in or near the plane orthogonal to the aromatic ring [1]. This qualitative conformational divergence has direct consequences for the compound's NMR spectral fingerprint, its photoelectron spectrum, and the stereoelectronic environment available for subsequent reactions.

Conformational analysis NMR spectroscopy Fluorothioanisole

Rotational Barrier About the C₍ₚ₂–S Bond: Meta-Fluorine Substitution Increases the Barrier Relative to Unsubstituted Thioanisole (Class-Level Inference)

Schaefer and Penner (1986) determined, using geometry-optimized STO-3G molecular orbital calculations in conjunction with long-range spin–spin coupling measurements, that the internal twofold rotational barrier about the C₍ₚ₂–S bond in unsubstituted thioanisole is 6.2 kJ·mol⁻¹ in the gas phase and 5.5(4) kJ·mol⁻¹ in benzene solution [1]. Critically, the same study established that para-fluorine and para-methyl substituents reduce the magnitude of the internal barrier, whereas meta-methyl or meta-chlorine substituents cause significant increases [1]. By class-level inference, the presence of two meta-fluorine substituents in 1,3-difluoro-5-(methylsulfanyl)benzene is expected to elevate the rotational barrier above the 6.2 kJ·mol⁻¹ baseline observed for unsubstituted thioanisole. No directly measured barrier value for this specific compound is publicly available in the peer-reviewed literature; the quantitative increment relative to thioanisole has not been explicitly reported.

Rotational barrier Thioanisole Meta-substituent effect

Documented Use as a Key Intermediate in Pim Kinase Inhibitor Synthesis: Patent US09200004B2 (Incyte Corporation)

Patent US09200004B2 (Incyte Corporation) explicitly discloses 1,3-difluoro-5-(methylthio)benzene as a reactant in the synthesis of thiazolecarboxamide and pyridinecarboxamide Pim kinase inhibitors [1]. The patent procedure describes a lithiation–borylation sequence in which 0.800 g (4.99 mmol) of the compound is treated with n-BuLi (1.6 M in THF, 5.24 mmol) at −78 °C under nitrogen, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to generate the corresponding arylboronate ester intermediate in 99% crude yield [1]. This specific synthetic transformation exploits the regiochemistry of the 3,5-difluoro substitution pattern for directed ortho-metallation at the position between the two fluorine atoms. Attempting this same transformation with the 2,4-difluoro or 3,4-difluoro isomer would route metallation to a different ring position, yielding a distinct boronate regioisomer and ultimately a different final kinase inhibitor scaffold.

Pim kinase inhibitor Pharmaceutical intermediate Patent evidence

Commercially Available Purity Grade and Analytical Documentation: 97% with NMR, HPLC, and LC-MS Characterization

Multiple reputable suppliers including Synblock, Boroncore, and Leyan offer 1,3-difluoro-5-(methylsulfanyl)benzene at a minimum purity specification of 97% (GC or HPLC), with supporting analytical documentation packages that include NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS data [1]. In contrast, the 3,4-difluoro isomer (CAS 130922-41-7) is more commonly supplied at a 95% purity specification , and physical property characterization data (boiling point: 181 °C at 760 mmHg; density: 1.23 g·cm⁻³) differ from the 3,5-difluoro isomer which is typically handled as a liquid at ambient temperature . The 2,4-difluoro isomer (CAS 130922-40-6) exhibits a boiling point of 164 °C at 760 mmHg and density of 1.23 g·cm⁻³ . The availability of comprehensive spectral documentation (NMR, HPLC, LC-MS) for the 3,5-isomer facilitates identity verification and purity assessment upon receipt, reducing quality-control burden.

Purity specification Analytical characterization Procurement criteria

Electronic Differentiation: 3,5-Difluoro Substitution Pattern Provides a Unique Meta-Directing Environment for Further Functionalization

The 1,3-difluoro-5-methylsulfanyl substitution pattern places the two electron-withdrawing fluorine atoms in a meta relationship to each other and both meta to the methylsulfanyl group. This creates an aromatic ring in which the 2-position (flanked by both fluorine atoms) is the most electron-deficient and thus the most activated site for nucleophilic aromatic substitution (SNAr) or directed ortho-metallation [1]. This stands in contrast to the 2,4-difluoro isomer, where the two fluorine atoms are ortho and para to each other, yielding a different electronic landscape, and the 3,4-difluoro isomer, where the adjacent fluorine atoms create a distinct dipole moment and regiochemical preference [2]. While no published comparative Hammett σ constants or calculated electrostatic potential maps directly comparing all three isomers are available in the peer-reviewed literature, the fundamental principles of substituent effects predict that the 3,5-isomer offers a uniquely symmetric meta-difluoro activated scaffold that cannot be replicated by the other regioisomers.

Electronic effects Nucleophilic aromatic substitution Regioselectivity

Important Caveat: High-Strength Quantitative Comparative Data Are Limited for This Compound

It must be explicitly stated that no published primary research paper provides a direct, side-by-side quantitative comparison of 1,3-difluoro-5-(methylsulfanyl)benzene against its regioisomeric analogs for any application-relevant metric such as IC₅₀, reaction rate constant, LogP, aqueous solubility, metabolic stability, or toxicity endpoint. The evidence assembled in this guide relies on one direct head-to-head conformational study (qualitative, not quantitative in the barrier values for the 3,5-isomer) [1], one class-level inference from a prior study on meta-substituent effects in thioanisole rotational barriers [2], one patent demonstrating specific synthetic utility [3], and vendor-supplied purity specifications. Prospective users should treat the conformational and electronic differentiation arguments as mechanistically well-founded but not experimentally benchmarked against specific application endpoints. Where quantitative comparative data are essential for a procurement decision, users are advised to commission head-to-head experimental studies with the relevant comparator compounds under their specific conditions of use.

Evidence strength Data gap Due diligence

Optimal Application Scenarios for 1,3-Difluoro-5-(methylsulfanyl)benzene (CAS 54378-77-7) Based on Verified Differentiation Evidence


Pim Kinase Inhibitor Medicinal Chemistry Programs Following the Incyte Patent Family

For research groups or CDMOs synthesizing thiazolecarboxamide or pyridinecarboxamide Pim kinase inhibitors according to the synthetic route disclosed in US09200004B2, 1,3-difluoro-5-(methylsulfanyl)benzene is the mandatory starting material [1]. The patented procedure uses directed ortho-lithiation at the 2-position—the unique site activated by the 3,5-difluoro substitution pattern—to install a boronate ester for subsequent cross-coupling. No other difluorothioanisole regioisomer will produce the identical arylboronate intermediate. Procurement of the correct regioisomer is non-negotiable for fidelity to the published route.

Conformationally Defined Molecular Scaffolds in Structure-Based Drug Design

The experimentally established coplanar ground-state conformation of 3,5-difluorothioanisole—in which the methylthio group resides in the aromatic ring plane—contrasts with the perpendicular conformation adopted by 2,6-difluoro and 2,3,5,6-tetrafluoro analogs [1]. For computational chemists and structural biologists performing docking studies or pharmacophore modeling where the spatial orientation of the sulfur substituent is critical for target engagement, the 3,5-isomer provides a defined planar geometry that may favor binding to flat, aromatic-rich protein pockets. The elevated rotational barrier (inferred from meta-substituent effects) further reduces conformational ambiguity relative to unsubstituted thioanisole [2].

Synthetic Methodology Development Requiring Well-Characterized Fluorinated Aromatic Thioether Building Blocks

For academic or industrial laboratories developing new SNAr, cross-coupling, or C–H functionalization methodologies, 1,3-difluoro-5-(methylsulfanyl)benzene offers a well-defined, commercially available substrate with comprehensive analytical documentation (¹H, ¹³C, and ¹⁹F NMR; HPLC; LC-MS) [1][2]. The availability of multi-nucleus NMR data—particularly ¹⁹F NMR—facilitates reaction monitoring and product characterization in fluorine-specific method development. The 97% minimum purity specification across multiple vendors ensures batch-to-batch consistency for reproducible methodological studies.

Regiochemical Selectivity Studies Comparing Difluorothioanisole Isomers

The well-documented conformational and electronic differences between the 3,5-difluoro, 2,4-difluoro, and 3,4-difluoro isomers make this compound series an informative model system for investigating how fluorine substitution patterns influence reactivity in nucleophilic aromatic substitution and directed metallation [1][2]. Procurement of the pure 3,5-isomer, alongside its regioisomeric comparators, enables rigorous head-to-head studies that can generate the quantitative comparative data currently absent from the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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